molecular formula C4H5N3O3 B055809 1,3,4-Oxadiazole-3(2H)-carboxylicacid,2-imino-,methylester(9CI) CAS No. 111155-00-1

1,3,4-Oxadiazole-3(2H)-carboxylicacid,2-imino-,methylester(9CI)

Cat. No.: B055809
CAS No.: 111155-00-1
M. Wt: 143.1 g/mol
InChI Key: QPSSLISUYXKJCJ-UHFFFAOYSA-N
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Description

Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate is an organic compound belonging to the oxadiazole family. Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms. These compounds are known for their diverse applications in medicinal chemistry, material science, and as high-energy materials .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-imino-1,3,4-oxadiazole-3-carboxylate typically involves the reaction of acylhydrazides with isothiocyanates. This reaction is facilitated by the presence of 4-dimethylaminopyridine (DMAP) and molecular oxygen, leading to the formation of 2-imino-1,3,4-oxadiazolines . The reaction conditions include:

    Temperature: 70°C

    Time: 15 hours

    Catalyst: DMAP

    Oxidant: Molecular oxygen

Industrial Production Methods

Industrial production methods for oxadiazole derivatives often involve scalable and efficient synthetic routes. One such method includes the use of ultrasound-assisted synthesis, which enhances the reaction rate and yield . This method is particularly useful for producing large quantities of oxadiazole derivatives for pharmaceutical and agricultural applications.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxadiazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents replace the existing groups on the oxadiazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Molecular oxygen, iodine, and other oxidants.

    Reducing Agents: Hydrogen gas, metal hydrides.

    Catalysts: DMAP, palladium, copper.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have significant biological and chemical properties .

Scientific Research Applications

Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-imino-1,3,4-oxadiazole-3-carboxylate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes and proteins, leading to its biological effects. For example, it can inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby exhibiting anticancer properties . Additionally, it can interact with nucleic acids and proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-imino-1,3,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the imino group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry .

Properties

CAS No.

111155-00-1

Molecular Formula

C4H5N3O3

Molecular Weight

143.1 g/mol

IUPAC Name

methyl 2-imino-1,3,4-oxadiazole-3-carboxylate

InChI

InChI=1S/C4H5N3O3/c1-9-4(8)7-3(5)10-2-6-7/h2,5H,1H3

InChI Key

QPSSLISUYXKJCJ-UHFFFAOYSA-N

SMILES

COC(=O)N1C(=N)OC=N1

Canonical SMILES

COC(=O)N1C(=N)OC=N1

Synonyms

1,3,4-Oxadiazole-3(2H)-carboxylicacid,2-imino-,methylester(9CI)

Origin of Product

United States

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